molecular formula C6H6NNaO4 B3147888 4-Nitrophenol sodium salt dihydrate CAS No. 63317-67-9

4-Nitrophenol sodium salt dihydrate

Cat. No.: B3147888
CAS No.: 63317-67-9
M. Wt: 179.11 g/mol
InChI Key: SFNXTNREEGTEJL-UHFFFAOYSA-M
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Description

4-Nitrophenol sodium salt dihydrate is a chemical compound with the molecular formula O2NC6H4ONa · 2H2O. It is a derivative of 4-nitrophenol, where the phenolic hydrogen is replaced by a sodium ion, and it includes two molecules of water of crystallization. This compound is typically found as a yellow crystalline solid and is known for its applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

Sodium 4-nitrophenolate Dihydrate can cause serious eye irritation and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, it is advised to call a POISON CENTER or doctor/physician .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenol sodium salt dihydrate can be synthesized through the neutralization of 4-nitrophenol with sodium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as follows:

C6H4(NO2)OH+NaOHC6H4(NO2)ONa+H2OC_6H_4(NO_2)OH + NaOH \rightarrow C_6H_4(NO_2)ONa + H_2O C6​H4​(NO2​)OH+NaOH→C6​H4​(NO2​)ONa+H2​O

Industrial Production Methods: Industrial production of this compound often involves the slow evaporation method to grow single crystals. This method ensures high purity and well-defined crystalline structures, which are essential for various applications .

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Sodium dithionite, zinc, iron in concentrated hydrochloric acid, hydrogen gas.

    Alkylating Agents: Dimethyl sulfate, methyl iodide.

    Acids for Esterification: Sulfuric acid.

    Nitrating Agents: Nitric acid, sulfuric acid.

Major Products:

    Reduction: 4-Aminophenol.

    Alkylation: Alkylated derivatives of 4-nitrophenol.

    Esterification: Esters of 4-nitrophenol.

    Nitration: 2,4-Dinitrophenol, picric acid.

    Diazotization: Diazonium salts.

Comparison with Similar Compounds

    2-Nitrophenol: Another nitrophenol isomer with the nitro group in the ortho position relative to the hydroxyl group.

    3-Nitrophenol: A nitrophenol isomer with the nitro group in the meta position.

    4-Aminophenol: The reduced form of 4-nitrophenol, where the nitro group is replaced by an amino group.

Comparison: 4-Nitrophenol sodium salt dihydrate is unique due to its specific structural arrangement and the presence of the sodium ion and water of crystallization. This gives it distinct properties, such as higher solubility in water and specific reactivity patterns compared to its isomers and derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-nitrophenolate Dihydrate involves the reaction of 4-nitrophenol with sodium hydroxide in water followed by crystallization to obtain the dihydrate form.", "Starting Materials": [ "4-nitrophenol", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-nitrophenol in water", "Add sodium hydroxide to the solution", "Stir the mixture until the 4-nitrophenol is completely dissolved", "Heat the mixture to 60-70°C for 30 minutes", "Cool the mixture to room temperature", "Filter the solution to remove any impurities", "Crystallize the solution to obtain Sodium 4-nitrophenolate Dihydrate" ] }

CAS No.

63317-67-9

Molecular Formula

C6H6NNaO4

Molecular Weight

179.11 g/mol

IUPAC Name

sodium;4-nitrophenolate;hydrate

InChI

InChI=1S/C6H5NO3.Na.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4,8H;;1H2/q;+1;/p-1

InChI Key

SFNXTNREEGTEJL-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].O.[Na+]

Pictograms

Flammable; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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